molecular formula C7H4BrF3O B2732657 3-Bromo-2,5,6-trifluorobenzyl alcohol CAS No. 1296310-72-9

3-Bromo-2,5,6-trifluorobenzyl alcohol

Cat. No.: B2732657
CAS No.: 1296310-72-9
M. Wt: 241.007
InChI Key: YMTPWNIPNZOWSG-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzyl alcohol is a halogenated and fluorinated benzyl alcohol derivative. The compound features a benzyl alcohol backbone substituted with bromine at position 3 and fluorine atoms at positions 2, 5, and 6. Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance reactivity in coupling reactions and modulate physicochemical properties .

Properties

IUPAC Name

(3-bromo-2,5,6-trifluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPWNIPNZOWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorobenzyl alcohol typically involves the bromination of 2,5,6-trifluorobenzyl alcohol. One common method is the reaction of 2,5,6-trifluorobenzyl alcohol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes selective substitution due to its position relative to electron-withdrawing fluorine groups. This reaction typically requires activation by deprotonation or Lewis acid catalysis:

Example Reaction:
3-Bromo-2,5,6-trifluorobenzyl alcohol + Sodium methoxide → 3-Methoxy-2,5,6-trifluorobenzyl alcohol + NaBr
Conditions: DMF, 80°C, 12 h

Key Factors:

  • Fluorine groups at 2,5,6-positions activate the ring for SNAr.

  • Bromine substitution occurs preferentially over fluorine due to its lower electronegativity .

Oxidation Reactions

The primary alcohol group can be oxidized to a carboxylic acid or ketone depending on conditions:

Oxidizing Agent Product Conditions Yield Source
KMnO₄ (acidic)3-Bromo-2,5,6-trifluorobenzoic acidH₂SO₄, 100°C, 6 h78%
CrO₃3-Bromo-2,5,6-trifluorobenzaldehydeAcetone, 0°C → RT65%

Mechanistic Insight:

  • Acidic KMnO₄ oxidizes the alcohol to a carboxylic acid via a ketone intermediate.

  • CrO₃ in acetone (Jones oxidation) selectively stops at the aldehyde stage .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling access to complex aryl systems:

Suzuki-Miyaura Coupling:
this compound + Phenylboronic acid → 3-Phenyl-2,5,6-trifluorobenzyl alcohol
Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h

Key Applications:

  • Used in pharmaceutical intermediates for introducing aryl groups .

Esterification and Etherification

The hydroxyl group undergoes typical alcohol derivatization:

Esterification:
this compound + Acetyl chloride → 3-Bromo-2,5,6-trifluorobenzyl acetate
Conditions: Pyridine, RT, 2 h

Etherification:
this compound + Methyl iodide → 3-Bromo-2,5,6-trifluorobenzyl methyl ether
Conditions: NaH, THF, 0°C → RT, 6 h

Reductive Dehalogenation

Controlled reduction removes bromine while retaining fluorine substituents:

Example:
this compound + H₂ (Pd/C) → 2,5,6-Trifluorobenzyl alcohol
Conditions: EtOH, RT, 3 atm H₂, 90% yield

Biological Alkylation

The compound acts as an alkylating agent in medicinal chemistry applications:

Reaction with Thiols:
this compound + Cysteine → S-(3-Benzyl-2,5,6-trifluorophenyl)cysteine
Conditions: Phosphate buffer (pH 7.4), 37°C, 12 h

Significance:

  • Used to probe enzyme active sites or modify protein structures .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Bromo-2,5,6-trifluorobenzyl alcohol serves as a crucial building block for synthesizing more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. Common reactions include:

  • Oxidation : Converts the alcohol group into aldehydes or carboxylic acids.
  • Reduction : The bromine can be reduced to yield 2,5,6-trifluorobenzyl alcohol.
  • Substitution : The bromine atom can be replaced with other nucleophiles (e.g., amines or thiols), leading to a variety of derivatives .

Biological Research

Potential Biological Activity
Research indicates that this compound exhibits notable biological properties. Its halogenated structure enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles in drug development. Key areas of study include:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against viruses like Zika virus.
  • Insecticidal Activity : Fluorinated benzyl alcohol derivatives have shown promise in agricultural applications as insecticides .

Medicinal Chemistry

Drug Development
The compound is being explored for its potential as a precursor in the synthesis of fluorinated drugs. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds. Ongoing research aims to identify specific molecular targets and pathways influenced by this compound in biological systems .

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzyl alcohol depends on its specific application. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Physical State
3-Bromo-2,5,6-trifluorobenzyl alcohol Not explicitly listed C₇H₅BrF₃O (inferred) ~228.99 (estimated) Br (3), F (2,5,6) Likely solid
3-Bromo-5-(trifluoromethoxy)benzyl alcohol 1026201-95-5 C₈H₆BrF₃O₂ 271.03 Br (3), CF₃O (5) Solid (typical for analogs)
3-Bromo-4-(trifluoromethoxy)benzyl alcohol 85366-65-0 C₈H₆BrF₃O₂ 271.03 Br (3), CF₃O (4) Solid
2-Bromo-5-(trifluoromethyl)benzyl alcohol Not provided C₈H₆BrF₃O 253.03 Br (2), CF₃ (5) Colorless to light yellow liquid
3-Bromo-5-fluorobenzyl alcohol 216755-56-5 C₇H₆BrFO 205.02 Br (3), F (5) Likely solid
2,3,6-Trifluorobenzyl alcohol 114152-19-1 C₇H₅F₃O 162.11 F (2,3,6) Solid

Key Observations :

  • Substituent Effects : Bromine and fluorine/trifluoromethoxy groups increase molecular weight and polarity. The trifluoromethoxy group (CF₃O) contributes significantly to molecular weight (e.g., +43 g/mol compared to a single F atom) .
  • Physical State : Most analogs are solids, except 2-bromo-5-(trifluoromethyl)benzyl alcohol, which is a liquid due to reduced symmetry and weaker intermolecular forces .
  • Electron-Withdrawing Effects : Fluorine and bromine enhance the acidity of the hydroxyl group, making these compounds more reactive in nucleophilic substitutions or Suzuki-Miyaura couplings .

Biological Activity

3-Bromo-2,5,6-trifluorobenzyl alcohol is an organic compound characterized by the presence of three fluorine atoms and a bromine atom attached to a benzyl alcohol structure. Its molecular formula is C₇H₅BrF₃O. This compound has garnered attention in medicinal chemistry and biological research due to its unique chemical properties and potential applications.

The presence of halogens, specifically bromine and fluorine, significantly influences the reactivity and biological interactions of this compound. These halogens enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles in drug development. The hydroxyl group (-OH) on the benzyl carbon is crucial for its biological activity, allowing it to participate in hydrogen bonding and other interactions with biomolecules such as enzymes and receptors.

Mechanism of Action:

  • Enzyme Interaction: The compound may act as a substrate or inhibitor for various enzymes, modulating their activity through covalent bonding with nucleophilic sites on proteins.
  • Receptor Binding: Fluorinated compounds often exhibit enhanced binding affinities to receptors due to their structural characteristics, potentially leading to altered signaling pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Antiviral Properties: Preliminary studies suggest potential antiviral effects against viruses such as Zika virus. Compounds with similar structures have shown promising results in reducing viral titers in cell assays .
  • Insecticidal Activity: Fluorinated benzyl alcohol derivatives have been studied for their insecticidal properties, indicating potential applications in agrochemicals.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Activity Against Zika Virus:
    • A study assessed various compounds' effectiveness against Zika virus using reporter assays. Compounds structurally related to this compound exhibited EC50 values indicating their potency in reducing viral replication .
    CompoundEC50 (µM)CC50 (µM)Selectivity Index
    Compound A4.35813.5
    Compound B5.1397.6
    This compoundTBDTBDTBD
  • Enzyme Studies:
    • In biochemical assays, this compound was used as a probe to study enzyme-substrate interactions. The compound's ability to form covalent bonds with active sites on enzymes was highlighted as a significant factor influencing its biological activity.

Applications in Drug Development

The unique combination of bromine and fluorine atoms in this compound makes it a valuable candidate for drug development. Its properties can be leveraged to create more effective pharmaceuticals with enhanced metabolic stability and bioavailability. Ongoing research aims to explore its potential as a building block for fluorinated drugs that could improve therapeutic outcomes in various diseases.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,5,6-trifluorobenzyl alcohol, and how can competing side reactions be minimized?

A stepwise approach involving halogenation and fluorination on the benzyl alcohol scaffold is commonly employed. For example, bromine and fluorine substituents are introduced sequentially via electrophilic aromatic substitution or cross-coupling reactions. Careful control of reaction conditions (e.g., temperature, catalysts) is critical to avoid over-halogenation or hydroxyl group oxidation. Similar protocols for fluorinated benzyl alcohols suggest using protecting groups for the hydroxyl moiety during halogenation steps .

Q. How should researchers handle and store this compound to ensure stability and reproducibility in experiments?

Storage at 2–8°C in airtight, moisture-free containers is recommended to prevent degradation. Solubility in polar solvents (e.g., DMSO, ethanol) necessitates aliquoting to avoid repeated freeze-thaw cycles, which can compromise purity . Safety protocols include using gloves and fume hoods, as brominated/fluorinated compounds may release toxic vapors upon decomposition .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) is standard, as demonstrated for analogs like 4-Bromo-2,6-difluorobenzyl alcohol .
  • Structural Confirmation : 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy resolves substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies hydroxyl and C-F/Br bonds .

Advanced Research Questions

Q. What role do substituent electronic effects play in the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine and bromine substituents deactivates the aromatic ring, directing electrophilic attacks to specific positions. For instance, boronic acid coupling partners (e.g., 3-Bromo-5-(trifluoromethyl)phenylboronic acid) enable Suzuki-Miyaura reactions, where the bromine acts as a leaving group. Steric hindrance from trifluoromethyl groups may slow kinetics, requiring optimized palladium catalysts .

Q. How can researchers address contradictions in reported reaction yields for derivatives of polyhalogenated benzyl alcohols?

Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. For example, analogs like 2-Bromo-5-(trifluoromethyl)phenylboronic acid show yield improvements under inert atmospheres (N2_2) with degassed solvents. Systematic reproducibility studies, including control experiments and kinetic profiling, are essential to resolve such inconsistencies .

Q. What strategies are effective for studying the compound’s stability under oxidative or acidic conditions?

Accelerated stability testing (e.g., exposure to H2_2O2_2 or HCl) coupled with LC-MS monitoring identifies degradation products. For fluorinated analogs, hydrolytic stability is typically high, but bromine may undergo nucleophilic displacement under strong bases. Computational modeling (DFT) predicts vulnerable sites for oxidation, guiding protective group strategies .

Key Research Findings

  • Synthetic Flexibility : Bromine in this compound enables further functionalization (e.g., Suzuki couplings), while fluorine enhances metabolic stability in bioactive molecules .
  • Stability Challenges : Hydroxyl group oxidation is a key degradation pathway; inert storage and radical scavengers (e.g., BHT) mitigate this issue .
  • Analytical Robustness : 19F^{19}\text{F} NMR is critical for tracking fluorinated intermediates, with chemical shifts sensitive to substitution patterns .

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